6.7-Fold Potency Improvement Over Initial HTS Hit Following Structure-Guided Optimization
MDOLL-0229 (Compound 27) exhibits a 6.7-fold improvement in biochemical potency against SARS-CoV-2 Mac1 compared to the initial high-throughput screening (HTS) hit compound (Compound 1), achieved through systematic SAR optimization guided by X-ray crystallography [1]. This represents the culmination of iterative medicinal chemistry efforts on the 2-amide-3-methylester thiophene scaffold, where earlier analogs such as the (R,R)-trans enantiomer 26 (IC50 = 2.7 μM) and commercial analog 15 (IC50 = 12 μM) showed intermediate potency [1].
| Evidence Dimension | SARS-CoV-2 Mac1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | Initial HTS hit Compound 1 (IC50 = 14 μM); Enantiomer Compound 26 (IC50 = 2.7 μM); Commercial analog Compound 15 (IC50 = 12 μM) |
| Quantified Difference | 6.7-fold improvement over HTS hit (14 μM → 2.1 μM); 1.3-fold improvement over Compound 26 (2.7 μM → 2.1 μM); 5.7-fold improvement over Compound 15 (12 μM → 2.1 μM) |
| Conditions | Protein FRET-based competition assay; SARS-CoV-2 Mac1 |
Why This Matters
This quantified SAR progression validates that the specific stereochemical and ring-size features of MDOLL-0229 are essential for optimal potency; substituting with earlier-generation analogs from the same chemical series would compromise assay sensitivity and lead optimization studies.
- [1] Wazir S, Parviainen TAO, Pfannenstiel JJ, Duong MTH, Cluff D, Sowa ST, et al. Discovery of 2-Amide-3-methylester Thiophenes that Target SARS-CoV-2 Mac1 and Repress Coronavirus Replication, Validating Mac1 as an Antiviral Target. J Med Chem. 2024;67(8):6519-6536. View Source
